(4-((tert-Butoxycarbonyl)amino)-2-methylphenyl)boronic acid
Description
(4-((tert-Butoxycarbonyl)amino)-2-methylphenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted at the 4-position with a tert-butoxycarbonyl (Boc)-protected amino group and at the 2-position with a methyl group. The Boc group serves as a protective moiety for amines, enhancing stability and solubility during synthetic processes such as Suzuki-Miyaura cross-coupling reactions . This compound is utilized in pharmaceutical and materials chemistry for constructing complex aromatic systems, leveraging the boronic acid’s ability to form carbon-carbon bonds under palladium or rhodium catalysis .
Properties
IUPAC Name |
[2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4/c1-8-7-9(5-6-10(8)13(16)17)14-11(15)18-12(2,3)4/h5-7,16-17H,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFORZQENAEFIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)NC(=O)OC(C)(C)C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Boc Protection of 4-Amino-2-methylphenylboronic Acid
Procedure :
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Reagents : 4-Amino-2-methylphenylboronic acid, di-tert-butyl dicarbonate (Boc anhydride), triethylamine (TEA), tetrahydrofuran (THF).
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Reaction :
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Dissolve 4-amino-2-methylphenylboronic acid (1.0 equiv) in THF.
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Add Boc anhydride (1.2 equiv) and TEA (2.0 equiv).
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Reflux for 1–2 hours under inert atmosphere.
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Workup :
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Concentrate under reduced pressure.
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Purify via flash chromatography (hexane/ethyl acetate) or recrystallization.
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Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 64–86% | |
| Purification | Silica gel chromatography | |
| Solvent System | THF/H<sub>2</sub>O/MeCN |
Challenges :
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Limited commercial availability of 4-amino-2-methylphenylboronic acid necessitates prior synthesis via nitration/reduction or directed ortho-metalation.
Miyaura Borylation of Halogenated Boc-Protected Intermediates
Synthesis from 4-Boc-Amino-2-methylbromobenzene
Procedure :
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Reagents : 4-Boc-amino-2-methylbromobenzene, bis(pinacolato)diboron (B<sub>2</sub>pin<sub>2</sub>), Pd(dppf)Cl<sub>2</sub>, potassium acetate (KOAc), 1,4-dioxane.
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Reaction :
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Mix substrate (1.0 equiv), B<sub>2</sub>pin<sub>2</sub> (2.0 equiv), KOAc (3.0 equiv), and Pd catalyst (5 mol%).
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Heat at 80–100°C for 12–24 hours under nitrogen.
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Workup :
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Hydrolyze boronic ester with HCl (1 M).
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Extract with ethyl acetate and purify via recrystallization (sherwood oil).
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Key Data :
Example :
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Patent CN105017301A reports a similar method for tert-butoxycarbonyl phenylboronic acid using carboxybenzeneboronic acid, sulfur oxychloride, and tert-butoxide, achieving 88–95% yield.
Ir-Catalyzed C–H Borylation of Boc-Protected Anilines
Direct Ortho-Borylation
Procedure :
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Reagents : Boc-protected aniline derivative, B<sub>2</sub>eg<sub>2</sub> (ethane-1,2-diol diboron), [Ir(COD)OMe]<sub>2</sub>, 4,4′-di-tert-butylbipyridine (dtbpy).
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Reaction :
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Stir reagents in anhydrous THF at 60°C for 24 hours.
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Workup :
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Transesterify with pinacol to stabilize the boronic acid.
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Isolate via column chromatography (petroleum ether/ethyl acetate).
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Key Data :
Advantages :
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Avoids pre-functionalization of the aromatic ring.
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Compatible with electron-donating groups (e.g., methyl).
Comparative Analysis of Methods
| Method | Starting Material | Yield | Complexity | Key Advantage |
|---|---|---|---|---|
| Boc Protection | 4-Amino-2-methylphenylboronic acid | 64–86% | Low | Straightforward if precursor available |
| Miyaura Borylation | Halogenated Boc-aniline | 75–95% | Moderate | Scalable with high yields |
| C–H Borylation | Boc-aniline | 50–70% | High | No pre-functionalization |
Optimization and Challenges
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Purification : Recrystallization (sherwood oil) or silica gel chromatography are critical for removing Pd residues.
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Stability : Boc groups may hydrolyze under acidic conditions; neutral pH during workup is essential.
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Regioselectivity : Ir-catalyzed methods require careful ligand selection to avoid meta/para byproducts .
Chemical Reactions Analysis
Types of Reactions
(4-((tert-Butoxycarbonyl)amino)-2-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion of the boronic acid group to other functional groups.
Reduction: Reduction of the phenyl ring or other substituents.
Substitution: Replacement of the Boc-protected amino group or other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenol derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
(4-((tert-Butoxycarbonyl)amino)-2-methylphenyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4-((tert-Butoxycarbonyl)amino)-2-methylphenyl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of carbon-carbon bonds. The Boc-protected amino group provides stability and selectivity in reactions, allowing for precise modifications of the phenyl ring.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of (4-((tert-Butoxycarbonyl)amino)-2-methylphenyl)boronic acid can be contextualized by comparing it to related boronic acid derivatives. Below is a detailed analysis:
Structural and Electronic Comparisons
Key Research Findings
- Steric Effects: The 2-methyl group in the target compound introduces steric hindrance, slowing down coupling reactions compared to non-methylated analogs like 4-(N-Boc-amino)phenylboronic acid . For example, Suzuki couplings with methyl-substituted derivatives may require elevated temperatures or longer reaction times .
- Electronic Modulation: Fluorinated analogs (e.g., 5-((tert-Butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid) exhibit enhanced electrophilicity at the boron center due to electron-withdrawing effects, improving reaction rates in cross-couplings .
- Solubility and Stability : Boc-protected derivatives generally exhibit superior solubility in organic solvents (e.g., THF, DMF) compared to unprotected amines. However, substituents like sulfamoyl groups (e.g., in (4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic acid ) may reduce solubility due to polar interactions .
- Crystal Packing : Structural studies of (4-Carbamoylphenyl)boronic acid (lacking Boc protection) reveal hydrogen-bonding networks involving boronic acid and amide groups, which are disrupted in Boc-protected analogs due to steric shielding .
Biological Activity
(4-((tert-Butoxycarbonyl)amino)-2-methylphenyl)boronic acid, a boronic acid derivative, has garnered attention for its potential applications in medicinal chemistry. Its molecular formula is C₁₂H₁₈BNO₄, with a molecular weight of approximately 251.09 g/mol. This compound features both aromatic and aliphatic components, which contribute to its chemical versatility and potential biological activities.
Pharmacological Significance
The biological activity of this compound is primarily linked to its role as a pharmacophore in drug design. Boronic acids are known for their ability to interact with various biological targets, influencing pathways relevant to disease states. The specific biological activities of (4-((tert-Butoxycarbonyl)amino)-2-methylphenyl)boronic acid may vary based on its structural modifications and the biological pathways it engages.
The compound is likely involved in several biochemical pathways due to its boronic acid moiety, which can participate in reactions such as the Suzuki-Miyaura coupling. This reaction is significant in organic synthesis and may also play a role in the compound's bioactivity by facilitating the formation of complex molecules that can interact with biological targets.
Biological Activity Studies
Recent studies have highlighted the potential therapeutic roles of (4-((tert-Butoxycarbonyl)amino)-2-methylphenyl)boronic acid. Here are some key findings:
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals insights into the biological activity of (4-((tert-Butoxycarbonyl)amino)-2-methylphenyl)boronic acid:
| Compound Name | CAS Number | Similarity Index | Notable Biological Activity |
|---|---|---|---|
| (4-(tert-Butoxycarbonyl-N-methylamino)phenyl)boronic acid | 380430-49-9 | 0.80 | Moderate antibacterial activity |
| (3-((tert-Butoxycarbonyl)amino)phenyl)boronic acid | 380430-68-2 | 0.79 | Anticancer properties |
| (4-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)phenyl)boronic acid | 1150114-76-3 | 0.83 | Potential anti-inflammatory effects |
This table illustrates that while there are varying degrees of similarity based on structural features, these compounds exhibit unique properties that may enhance their applicability across different therapeutic areas.
Case Studies and Research Findings
Several case studies have explored the biological effects of boronic acids:
- Anticancer Activity : A study demonstrated that a related boronic acid derivative inhibited lung metastasis in a mouse model of triple-negative breast cancer (TNBC), outperforming established treatments like TAE226 . The compound showed significant off-target activity against matrix metalloproteinases (MMPs), which are implicated in cancer progression.
- Pharmacokinetics : Research on similar compounds indicates favorable pharmacokinetic profiles, including moderate bioavailability and acceptable toxicity levels at high doses . Understanding these parameters is crucial for assessing the therapeutic potential of (4-((tert-Butoxycarbonyl)amino)-2-methylphenyl)boronic acid.
Q & A
Basic: What are the optimal synthetic conditions for preparing (4-((tert-Butoxycarbonyl)amino)-2-methylphenyl)boronic acid?
Methodological Answer:
The compound is typically synthesized via Suzuki-Miyaura coupling or functionalization of pre-existing boronic acid scaffolds. A representative protocol involves:
- Reagents : Pd(PPh₃)₄ catalyst, K₃PO₄ base, and a 3:1 dioxane/water solvent mixture under nitrogen degassing .
- Conditions : Heating at 80–100°C for 12–24 hours. Post-reaction, purification via silica gel chromatography is critical, though boronic acids may bind irreversibly to silica, necessitating alternative methods like recrystallization or trituration with non-polar solvents .
Basic: How can purification challenges specific to boronic acids be mitigated?
Methodological Answer:
Boronic acids often form boroxins (cyclic trimers) or bind to silica gel during chromatography. Strategies include:
- Recrystallization : Use polar aprotic solvents (e.g., THF/hexane mixtures) to exploit solubility differences .
- Acidic Workup : Quench reactions with dilute HCl to protonate the boronic acid, reducing oligomerization .
- Derivatization : Convert to more stable pinacol esters for purification, followed by hydrolysis .
Advanced: How can researchers resolve contradictory yields in Suzuki couplings involving this boronic acid?
Methodological Answer:
Yield discrepancies often arise from steric hindrance (due to the 2-methyl group) or Boc-protamine sensitivity. Mitigation strategies:
- Catalyst Screening : Use bulky ligands (e.g., SPhos) to enhance coupling efficiency with sterically hindered aryl halides .
- Base Optimization : Replace K₃PO₄ with milder bases (e.g., Cs₂CO₃) to prevent Boc-group cleavage .
- Temperature Control : Lower reaction temperatures (50–60°C) reduce decomposition risks .
Advanced: What techniques are recommended for characterizing hydrogen bonding and crystal structure?
Methodological Answer:
- X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., R₂²(8) motifs between boronic acid and amide groups) and confirms molecular conformation .
- Solid-State NMR : Probes dynamic hydrogen bonding and boron coordination geometry.
- FT-IR Spectroscopy : Identifies B–O stretching (~1350 cm⁻¹) and O–H···N interactions (~3200 cm⁻¹) .
Application: How is this compound applied in synthesizing heterocyclic scaffolds?
Methodological Answer:
The boronic acid is pivotal in constructing indole, benzothiazole, and benzofuran derivatives via cross-couplings. Example:
- Indole Synthesis : React with 2-iodobenzothiazole under Pd catalysis to form 2-(6-bromo-1H-indol-2-yl)benzo[d]thiazole (43% yield) .
- Optimization : Use microwave-assisted conditions to accelerate reactions and improve regioselectivity .
Advanced: How does the Boc-protected amine influence reactivity in cross-coupling reactions?
Methodological Answer:
The Boc group enhances solubility in organic solvents but may undergo cleavage under basic or high-temperature conditions. Solutions include:
- Protection-Deprotection Strategies : Temporarily replace Boc with acid-labile groups (e.g., Fmoc) for coupling, then regenerate Boc post-reaction .
- pH Control : Maintain neutral to slightly acidic conditions (pH 6–7) during reactions to preserve the Boc group .
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
